

# An In-depth Technical Guide on the Physicochemical Properties of 3-Fluorodiphenylamine

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## Compound of Interest

Compound Name: **3-Fluorodiphenylamine**

Cat. No.: **B1362259**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Fluorodiphenylamine**, an important intermediate in organic synthesis. The information herein, including detailed experimental protocols and structured data, is intended to support research, development, and quality control efforts.

## Core Physicochemical Properties

**3-Fluorodiphenylamine** (CAS No: 500-41-4) is an aromatic amine with properties that are crucial for its application in chemical synthesis and potential role in drug development. A summary of its key physicochemical characteristics is presented below.

Property	Value	Units
Molecular Formula	C <sub>12</sub> H <sub>10</sub> FN	-
Molecular Weight	187.21	g/mol
Boiling Point	285.9[1]	°C at 760 mmHg
153-156[2]	°C at 8 Torr	
Density (Predicted)	1.172[1][2]	g/cm <sup>3</sup>
Flash Point	126.7[1]	°C
Refractive Index	1.613[1]	-
pKa (Predicted)	-0.12 ± 0.30[2]	-
logP (XLogP3)	3.64[1]	-
Topological Polar Surface Area	12.03	Å <sup>2</sup>

## Experimental Protocols

The accurate determination of physicochemical properties is essential for the characterization and application of chemical compounds. The following sections detail standard methodologies for key experiments relevant to **3-Fluorodiphenylamine**.

### 1. Determination of Melting Point (Capillary Method)

- Principle: This method determines the temperature range over which a crystalline solid transitions to a liquid.
- Methodology:
  - A small amount of finely powdered, dry **3-Fluorodiphenylamine** is packed into a capillary tube.
  - The capillary tube is placed in a calibrated melting point apparatus.

- The sample is heated at a controlled rate, typically 1-2 °C per minute, especially near the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded. The melting point is reported as this range.[\[3\]](#)

## 2. Determination of Boiling Point (Distillation Method)

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For solids at room temperature, this is determined by distillation.
- Methodology:
  - A standard distillation apparatus is assembled, including a round-bottom flask, a condenser, a thermometer, and a receiving flask.
  - A sample of **3-Fluorodiphenylamine** is placed in the distillation flask.
  - The apparatus is heated, and the temperature is monitored. The boiling point is the temperature at which the liquid boils and the vapor temperature remains constant.

## 3. Determination of pKa (Potentiometric Titration)

- Principle: The pKa, a measure of a molecule's acidity, is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.[\[3\]](#)
- Methodology:
  - A precise amount of **3-Fluorodiphenylamine** is dissolved in a suitable solvent (e.g., a methanol/water mixture).
  - The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
  - A standardized solution of a strong acid (given the basicity of the amine) is added in small, precise increments using a burette.

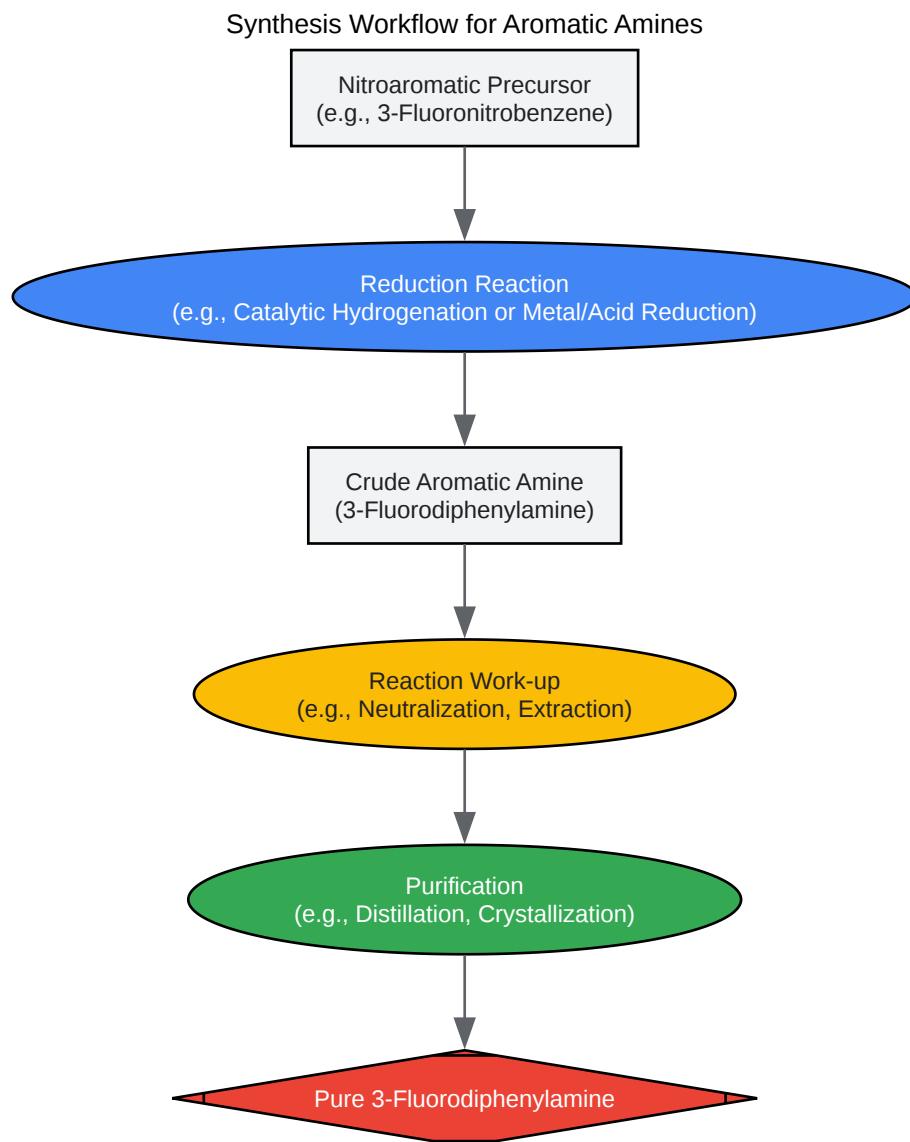
- The pH is recorded after each addition, allowing the system to equilibrate.
- A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-equivalence point.[\[3\]](#)

#### 4. Determination of logP (Octanol-Water Partition Coefficient)

- Principle: The Shake Flask method is a common technique to determine the logP, which measures the differential solubility of a compound in two immiscible phases, n-octanol and water.
- Methodology:
  - Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
  - Partitioning: A known amount of **3-Fluorodiphenylamine** is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.
  - Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.[\[4\]](#)
  - Analysis: The concentration of **3-Fluorodiphenylamine** in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
  - Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

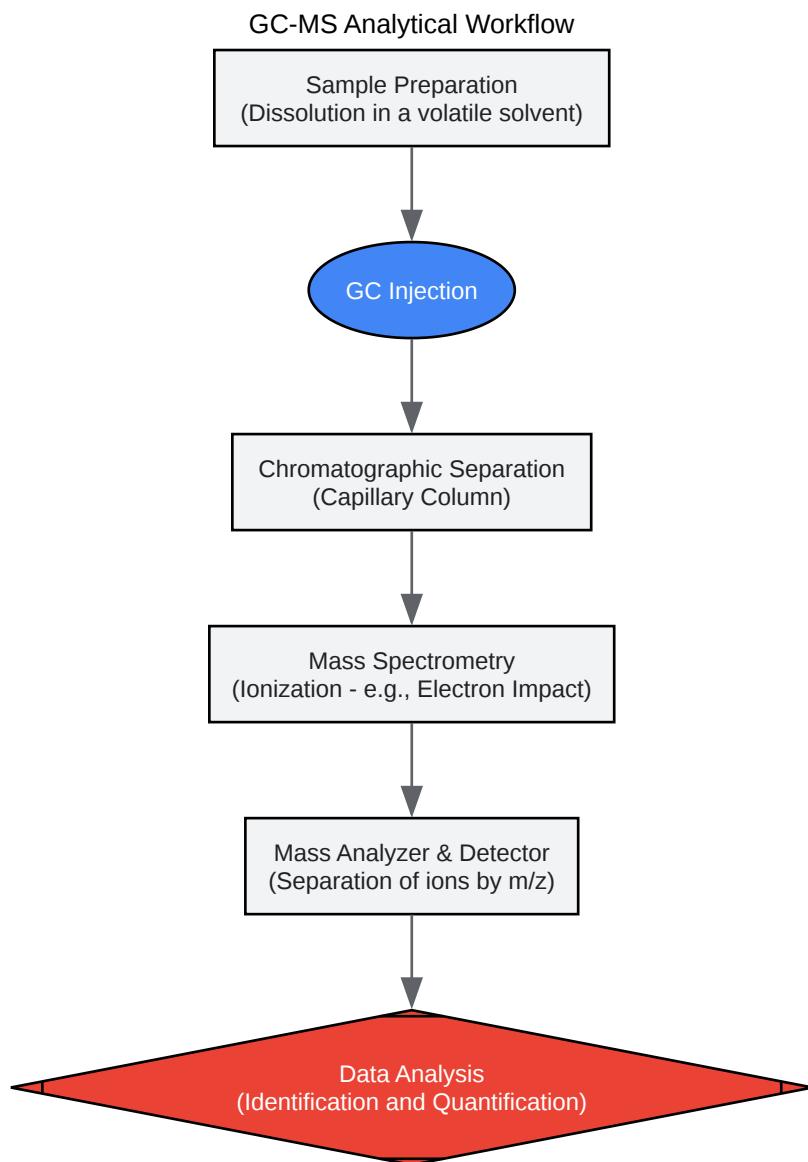
## Visualizations

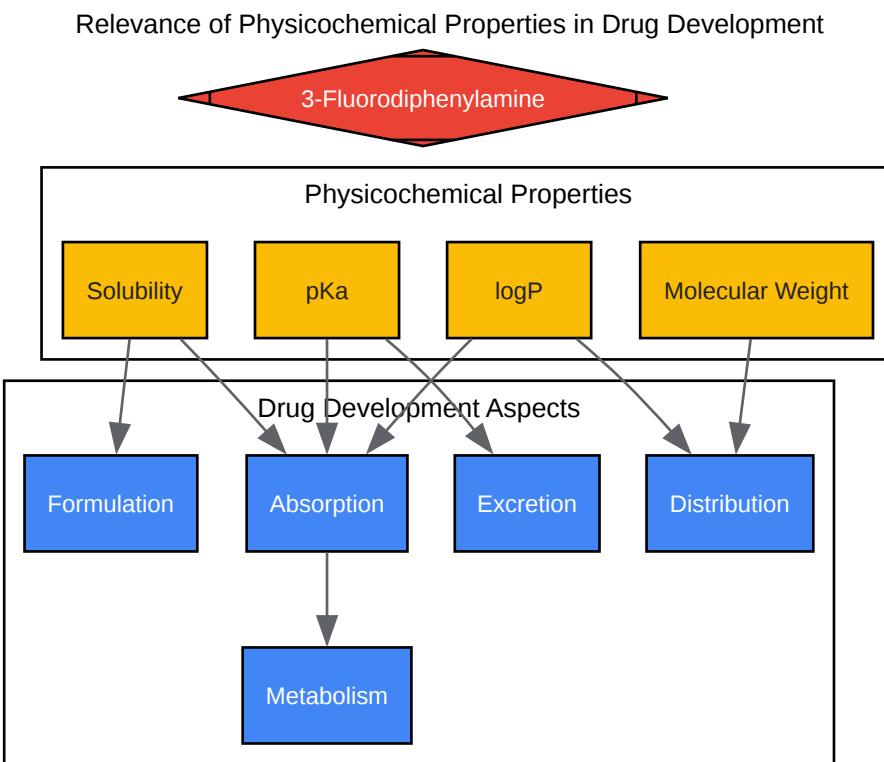
The following diagrams illustrate key workflows and relationships relevant to the study and application of **3-Fluorodiphenylamine**.



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Caption: General synthesis workflow for aromatic amines.





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